

physicochemical characteristics of CAS 239135-52-5

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Compound of Interest

Compound Name: 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid

Cat. No.: B1302116

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An In-depth Technical Guide on the Physicochemical Characteristics of CAS 239135-52-5 (GSK1070916)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and associated experimental methodologies for CAS 239135-52-5, a compound identified as GSK1070916.^{[1][2]} This molecule is a potent and selective inhibitor of Aurora B and Aurora C kinases, making it a significant tool for research in oncology and cell biology.^{[2][3][4]}

Physicochemical Properties

GSK1070916 is a synthetic organic compound belonging to the azaindole class.^[1] A summary of its key physicochemical characteristics is presented below.

Property	Value	Source
IUPAC Name	3-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea	PubChem[5]
CAS Number	239135-52-5 (942918-07-2)	MedKoo[6]
Molecular Formula	C ₃₀ H ₃₃ N ₇ O	PubChem[5]
Molecular Weight	507.63 g/mol	Selleck Chemicals, PubChem[3][5]
Appearance	Solid	MedKoo[6]
Solubility	Soluble in DMSO; not soluble in water.[6] Formulations for in vivo use have been developed. [7]	MedKoo, InvivoChem[6][7]
Hydrogen Bond Acceptors	6	IUPHAR/BPS[8]
Hydrogen Bond Donors	2	IUPHAR/BPS[8]
Rotatable Bond Count	7	IUPHAR/BPS[8]
SMILES	CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC=C5)CN(C)C	PubChem[5]
InChIKey	QTBWCSQGBMPECM-UHFFFAOYSA-N	PubChem[5]

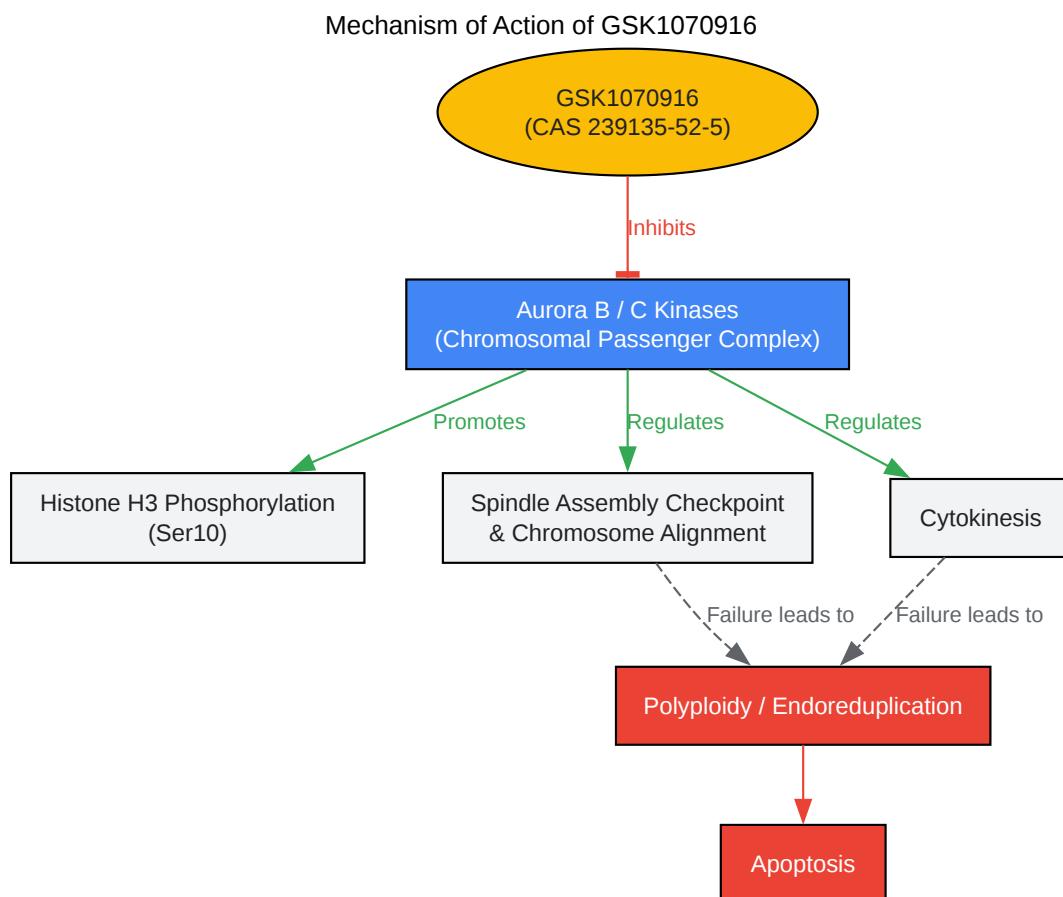
Note: Some CAS databases list 942918-07-2 for GSK1070916.

Biological Activity and Mechanism of Action

GSK1070916 is a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[3][4] It exhibits high selectivity for these kinases over the closely related Aurora A kinase.[2][3]

Inhibition of Aurora B and C is time-dependent, with an extremely slow dissociation rate, contributing to its potent cellular activity.[2][3][4]

The primary mechanism of action involves the disruption of critical mitotic processes regulated by the Aurora B/C-containing chromosomal passenger complex (CPC).[9] This leads to defects in chromosome alignment and segregation, failure of cytokinesis, and subsequent endoreduplication, resulting in polyploidy.[10] Ultimately, this aberrant cell division process triggers apoptosis in proliferating tumor cells.[10] A key pharmacodynamic marker of GSK1070916 activity is the dose-dependent inhibition of phosphorylation of histone H3 on serine 10 (pHH3-Ser10), a direct substrate of Aurora B.[3][10]



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Caption: Logical flow of GSK1070916's mechanism of action.

Quantitative Biological Data

The biological activity of GSK1070916 has been extensively characterized through various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

Target	Parameter	Value	Notes
Aurora B-INCENP	Ki*	0.38 ± 0.29 nM	Time-dependent inhibition [2]
	IC ₅₀	3.5 nM	[3]
	Dissociation Half-life	>480 min	[2] [3]
Aurora C-INCENP	Ki*	1.5 ± 0.4 nM	Time-dependent inhibition [2] [4]
	IC ₅₀	6.5 nM	[3]
	Dissociation Half-life	270 ± 28 min	[4]
Aurora A-TPX2	Ki	490 ± 60 nM	>250-fold selectivity vs. Aurora B [2]

|| IC₅₀ | 1100 nM [\[4\]](#) |

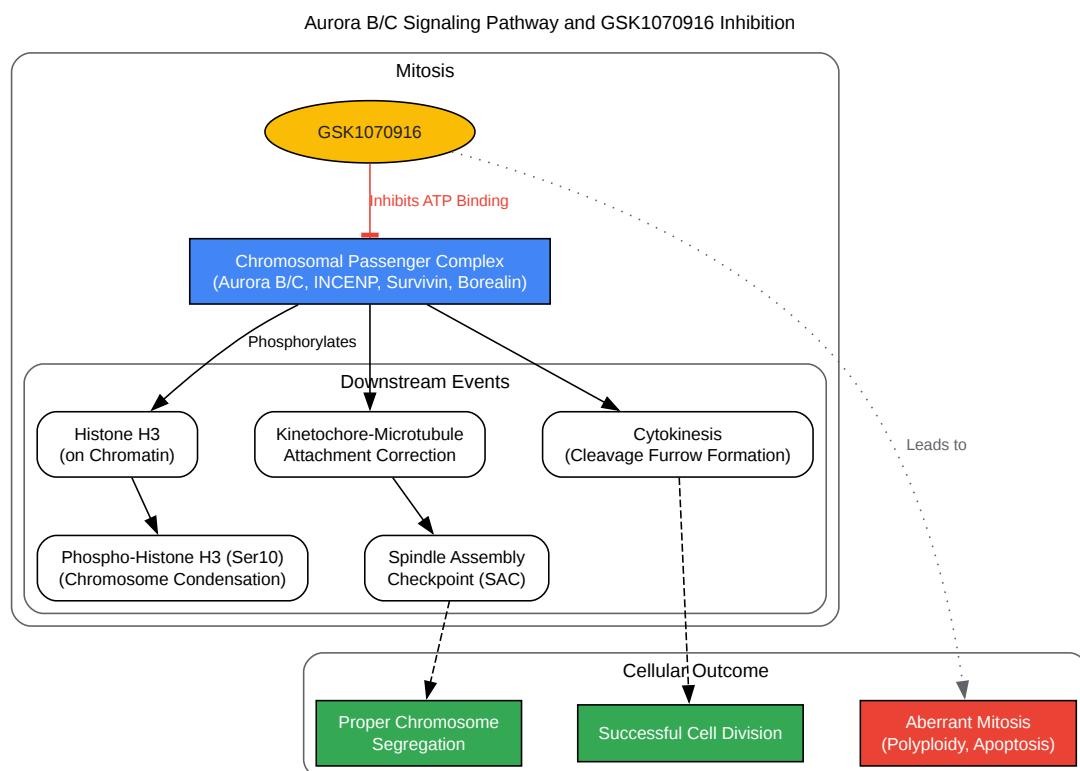
Table 2: Cellular Activity

Assay	Cell Line	Parameter	Value
Antiproliferative Activity	A549 (Lung Cancer)	EC₅₀	7 nM [2] [3]
	>100 Cell Lines	EC ₅₀	Median of 8 nM [3]

| Histone H3 (Ser10) Phosphorylation | Various Tumor Lines | EC₅₀ | 8 - 118 nM[\[7\]](#) |

Signaling Pathway

Aurora B and C kinases are integral components of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC acts as a master regulator of mitosis, ensuring the fidelity of chromosome segregation and cytokinesis. GSK1070916's targeted inhibition of the kinase activity of this complex disrupts these downstream signaling events.

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Caption: The role of Aurora B/C in mitosis and its inhibition by GSK1070916.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. The following are summarized protocols for key assays used to characterize GSK1070916.

In Vitro Aurora Kinase Inhibition Assay

This assay measures the direct ability of GSK1070916 to inhibit the enzymatic activity of purified Aurora kinases.

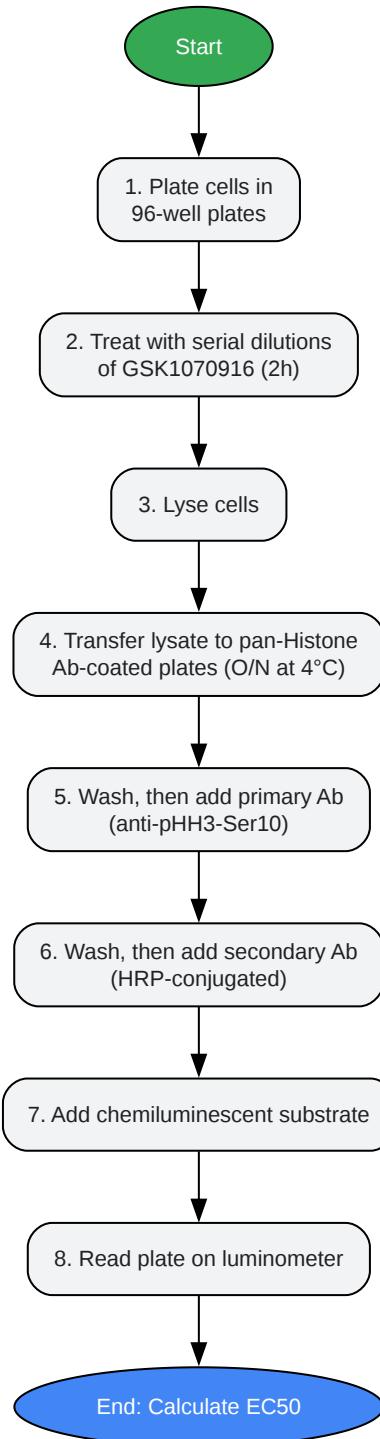
Protocol:

- Enzyme Preparation: Recombinant Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP are used.
- Pre-incubation: To account for time-dependent inhibition, incubate the kinase complexes with various concentrations of GSK1070916 for 30 minutes at room temperature.[3]
- Reaction Initiation: Start the kinase reaction by adding a substrate mixture containing a specific peptide substrate (e.g., 5FAM-PKAtide) and ATP (e.g., 1.5 μ M ATP with $[\gamma-^{33}\text{P}]$ ATP for radiolabeling assays).[3]
- Assay Conditions: Maintain final assay conditions with appropriate buffers (e.g., 50 mM HEPES, pH 7.2), cofactors (e.g., 6 mM MgCl_2), and detergents (e.g., 0.01% Tween-20).[3]
- Incubation: Allow the reaction to proceed for 90-120 minutes at room temperature.[3]
- Detection: Quantify substrate phosphorylation. This can be done using various methods, such as:
 - IMAP™ Assay: Fluorescence polarization-based detection of phosphorylated peptides.[3]
 - LEADseeker™ Assay: A radiolabel-based proximity assay.[3]
- Data Analysis: Calculate IC_{50} values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-Histone H3 (Ser10) Assay

This immunoassay quantifies the level of Aurora B activity in a cellular context by measuring the phosphorylation of its direct substrate, Histone H3.

Workflow for Cellular Phospho-Histone H3 (pHH3) Assay



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Caption: Experimental workflow for the pHH3-Ser10 cellular assay.

Protocol:

- Cell Plating: Plate tumor cells in 96-well plates and allow them to adhere overnight.[1]
- Compound Treatment: Treat cells with serial dilutions of GSK1070916 or a vehicle control (DMSO) and incubate for 2 hours at 37°C.[1]
- Cell Lysis: Lyse the cells and transfer the lysate to 96-well plates pre-coated with a pan-histone capture antibody. Incubate overnight at 4°C.[1]
- Primary Antibody Incubation: Wash the plates and add a primary antibody specific for phospho-Histone H3 (Ser10). Incubate for 5 hours at room temperature.[1]
- Secondary Antibody Incubation: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.[1]
- Detection: Wash the plates and add a chemiluminescent HRP substrate.[1]
- Data Acquisition: Read the luminescence signal using a plate reader.
- Analysis: Normalize the data to vehicle-treated controls and plot as a percentage of inhibition to determine the EC₅₀ value.[1]

Cellular Proliferation Assay

This assay determines the effect of GSK1070916 on the growth and viability of cancer cell lines over several days.

Protocol:

- Cell Plating: Seed cells in 96-well plates and allow them to attach overnight.[1]
- Compound Addition: Treat the cells with a range of concentrations of GSK1070916.[1]
- Incubation: Incubate the plates for 6 to 7 days at 37°C in a 5% CO₂ incubator.[1]

- Viability Measurement: Assess cell proliferation using a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[1]
- Data Analysis: Calculate the concentration of GSK1070916 that causes a 50% reduction in cell growth (EC₅₀) relative to untreated controls.

In Vivo Human Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of GSK1070916 in a living organism.

Protocol:

- Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HCT116, HL-60) into immunocompromised mice (e.g., nude or SCID mice).[10][11]
- Tumor Growth: Allow tumors to establish and reach a predetermined size.
- Treatment Administration: Administer GSK1070916 or a vehicle control to the mice. Administration can be intraperitoneal (i.p.) or intravenous (i.v.).[1][2]
- Dosing Schedule: A typical schedule involves daily administration for 5 consecutive days, followed by a 2-day break, repeated for several cycles. Doses can range from 25 to 100 mg/kg.[1]
- Monitoring:
 - Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume.[11]
 - Body Weight: Monitor the body weight of the animals as an indicator of toxicity.[11]
 - Pharmacodynamics: At specified time points, tumor and blood samples can be collected to measure drug concentration and the level of pHH3-Ser10 inhibition.[1][12]
- Efficacy Endpoint: The study concludes when tumors in the control group reach a specified size or after a set number of treatment cycles. Antitumor activity is assessed by comparing the tumor growth between treated and control groups.[10]

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